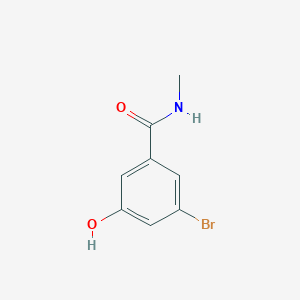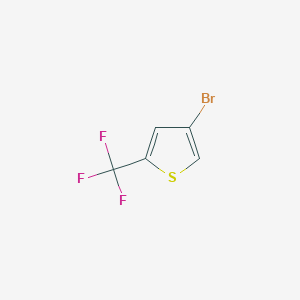
4-Brom-2-(Trifluormethyl)thiophen
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S . It is used in various chemical reactions and has potential applications in the field of organic thin film transistor dielectric material .
Synthesis Analysis
The synthesis of 4-Bromo-2-(trifluoromethyl)thiophene involves various chemical reactions. For instance, it undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)thiophene can be represented by the InChI code: 1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)thiophene participates in various chemical reactions. For instance, it is involved in the nucleophilic trifluoromethoxylation of alkyl halides . More details about its chemical reactions can be found in the relevant papers .Physical and Chemical Properties Analysis
4-Bromo-2-(trifluoromethyl)thiophene has a molecular weight of 231.04 g/mol . It has a topological polar surface area of 28.2 Ų . More details about its physical and chemical properties can be found in the relevant papers .Wissenschaftliche Forschungsanwendungen
4-Brom-2-(Trifluormethyl)thiophen: Eine umfassende Analyse
Organische Synthese: this compound ist ein wertvoller Baustein in der organischen Synthese. Es kann mit verschiedenen Elektrophilen Metallierungs-Alkylierungsreaktionen eingehen, um diverse alkylierte Produkte zu bilden . Diese Reaktivität ist entscheidend für die Herstellung neuer Verbindungen mit potenziellen Anwendungen in der Materialwissenschaft, wie z. B. dielektrische Materialien für organische Dünnschichttransistoren.
Pharmazeutische Forschung: In der pharmazeutischen Industrie kann diese Verbindung zur Synthese von Zwischenprodukten für die Medikamentenentwicklung verwendet werden. Seine Brom- und Trifluormethylgruppen machen es zu einem vielseitigen Vorläufer für die Konstruktion komplexer Moleküle, die zu neuen Medikamenten führen könnten .
Elektrochemische Studien: Die elektrochemischen Eigenschaften von this compound ermöglichen seinen Einsatz in Studien, die sich mit der zyklischen Voltammetrie und der kontrollierten Potentialelektrolyse befassen. Dies ist wichtig, um das Redoxverhalten von Thiophenderivaten zu verstehen, was die Gestaltung elektroaktiver Materialien beeinflussen kann .
Übergangsmetall-katalysierte Reaktionen: Diese Verbindung wird auch bei der übergangsmetallkatalysierten Synthese von Thiophen-basierten Polymeren eingesetzt. Das Vorhandensein des Bromatoms ermöglicht regioselektive Kupplungsreaktionen, die zu Polymeren mit verbesserten Eigenschaften wie erhöhter Ladungsträgermobilität und Absorption im festen Zustand führen .
Materialwissenschaft: Aufgrund seiner einzigartigen chemischen Struktur kann this compound zur Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen Eigenschaften beitragen, die für die nächste Generation von elektronischen Geräten unerlässlich sind .
Chemische Forschung: Forscher verwenden diese Verbindung bei der Herstellung verschiedener Thiophenderivate, die auf ihre chemischen und physikalischen Eigenschaften untersucht werden, was zu einem umfassenderen Verständnis der Thiophenchemie beiträgt .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDKQRTQVTLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289987 | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-08-7 | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


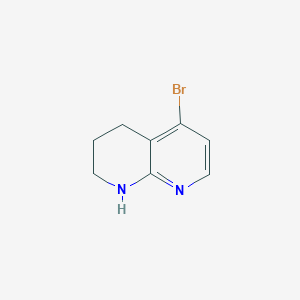
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
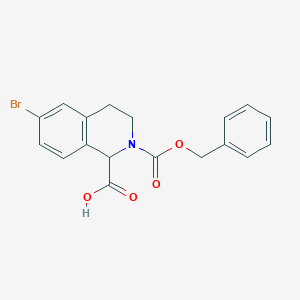
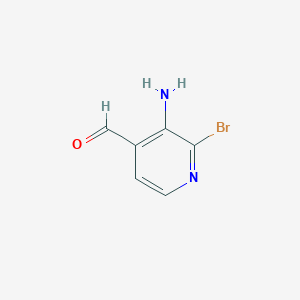
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
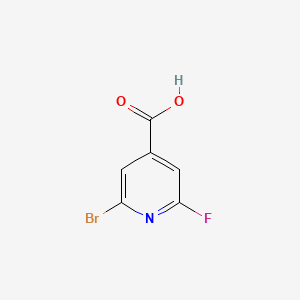
![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)
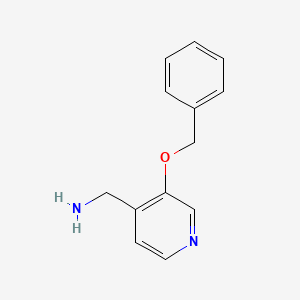
![6-Bromobenzo[C]isoxazole](/img/structure/B1378963.png)
